3-Bromoimidazo[1,2-B]pyridazine
Overview
Description
3-Bromoimidazo[1,2-b]pyridazine is a chemical scaffold that has been the subject of various synthetic and pharmacological studies due to its potential biological activities. This compound has been explored for its antiviral, antiparasitic, anti-asthmatic, and anti-inflammatory properties, as well as its potential use in the synthesis of labeled compounds for biological studies .
Synthesis Analysis
The synthesis of 3-Bromoimidazo[1,2-b]pyridazine derivatives has been achieved through different synthetic routes. One efficient method involves the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines in the presence of cesium fluoride and benzyltriethylammonium chloride in DMSO, yielding C-6 aminated products with high efficiency . Another approach for synthesizing related imidazo[1,2-b]pyridazine compounds includes a practical synthetic route that has been developed to identify potent broad-spectrum antirhinoviral agents . Additionally, the synthesis of carbon-14 and deuterium-labeled 3-nitro-6-propoxyimidazo[1,2-b]pyridazine has been reported for use in absorption and metabolism studies .
Molecular Structure Analysis
The molecular structure of 3-Bromoimidazo[1,2-b]pyridazine and its derivatives plays a crucial role in their biological activity. For instance, the presence of the imidazo[1,2-b]pyridazine nucleus is essential for the antiviral activity against picornaviruses. The nature of the linker between the phenyl and the imidazopyridazine moieties significantly influences the activity of these compounds, with oximes being slightly more effective than vinyl carboxamides . The geometry of the molecule, particularly the E or Z configuration, also affects the potency of the compounds, with the E geometry being more favorable .
Chemical Reactions Analysis
The chemical reactivity of 3-Bromoimidazo[1,2-b]pyridazine derivatives has been explored in various contexts. For example, the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine has been successfully performed using different primary and secondary alkylamines, demonstrating the compound's versatility in chemical reactions . The synthesis of related compounds has also involved reactions such as condensation and substitution, which are fundamental in the development of new derivatives with potential pharmacological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromoimidazo[1,2-b]pyridazine derivatives are influenced by their molecular structure. These properties are critical in determining the compounds' suitability for drug development, including their solubility, stability, and reactivity. The introduction of various substituents and functional groups can modulate these properties to enhance the biological activity and pharmacokinetic profile of the compounds .
Scientific Research Applications
Green Synthesis Approaches
Researchers have developed an efficient, catalyst-free heteroannulation reaction for imidazo[1,2-a]pyridines/pyrimidines/pyrazines using green solvent under microwave irradiation, demonstrating an environmentally friendly process to synthesize these compounds, including 3-Bromoimidazo[1,2-B]pyridazine. The process facilitates the introduction of structural diversity while ensuring excellent purity and yields. This technique represents a significant advancement in green chemistry and sustainable synthesis methods (Rao et al., 2018).
Synthesis and Functionalization
The synthesis of 3-Bromoimidazo[1,2-B]pyridazine and its derivatives has been a focus of several studies. One approach involves iodine-catalyzed sulfenylation, yielding 3-arylthioimidazoheterocycles under metal-free conditions (Hiebel & Berteina‐Raboin, 2015). Another method highlights the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine, providing a pathway to synthesize various substituted imidazo[1,2-b]pyridazines (Akkaoui et al., 2010).
Antiviral and Antimicrobial Properties
Several studies have explored the antiviral and antimicrobial properties of 3-Bromoimidazo[1,2-B]pyridazine derivatives. For instance, novel substituted 3-aralkylthiomethylimidazo[1,2-b]pyridazines have shown potent inhibition against human cytomegalovirus and varicella-zoster virus (Galtier et al., 2003). Additionally, imidazo[1,2-b]pyridazines have been identified as a new class of inhibitors against human picornaviruses, exhibiting potent broad-spectrum antirhinoviral and antienteroviral activities (Hamdouchi et al., 2003).
Enzyme Inhibition and Anti-Proliferative Effects
Imidazo[1,2-b]pyridazine derivatives have demonstrated significant enzyme inhibitory and anti-proliferative effects. For instance, certain derivatives have shown potent acetylcholinesterase inhibitory activity, leading to cell cycle arrest and activation of apoptosis pathways in certain cell lines. These effects indicate the potential of these compounds in neuropharmacology and cancer research (Sharma et al., 2021).
Safety And Hazards
Future Directions
The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions opens up new possibilities for the development of these compounds . The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
properties
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQVHOFAWISYDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512053 | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,2-B]pyridazine | |
CAS RN |
18087-73-5 | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18087-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Bromoimidazo[1,2-b]pyridazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKB88Q7SYQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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